(S)-PA-824, also known as Pretomanid, is a bicyclic nitroimidazole currently in phase III clinical trials for the treatment of drug-sensitive and drug-resistant tuberculosis []. It is classified as a bioreductive prodrug, meaning it requires metabolic activation within the bacterial cell to exert its antibacterial effect []. (S)-PA-824-d4 likely shares this classification and function as a research tool for studying (S)-PA-824's mechanism of action and metabolic pathways.
(S)-PA 824-d4 is a deuterated analog of PA-824, a nitroimidazole compound primarily investigated for its potential in treating tuberculosis. This compound has gained attention due to its unique properties that enhance the understanding of metabolic pathways and pharmacokinetics of related drugs. The presence of deuterium atoms in (S)-PA 824-d4 allows for more precise tracking in biological studies, making it a valuable tool in pharmaceutical research.
(S)-PA 824-d4 falls under the category of antitubercular agents and is classified as a nitroimidazole compound. Its structural modifications compared to the non-deuterated version provide insights into drug metabolism and action mechanisms against Mycobacterium tuberculosis.
The synthesis of (S)-PA 824-d4 involves several key steps:
The synthesis typically follows a four-step sequence starting from 2-bromo-4-nitroimidazole, which includes both nitration and deuteration processes. The purity of the synthesized compound is confirmed through liquid chromatography-mass spectrometry, ensuring that it meets the required standards for further biological testing .
The molecular formula for (S)-PA 824-d4 is C31H49N13O12, featuring a complex structure that includes an imidazole ring and multiple functional groups. The presence of deuterium is indicated in its structure, which aids in distinguishing it from the parent compound PA-824.
(S)-PA 824-d4 can undergo several chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes of these reactions are contingent upon specific conditions such as temperature and solvent used .
The mechanism of action for (S)-PA 824-d4 involves its reduction to reactive intermediates that inhibit critical cellular processes within Mycobacterium tuberculosis. These intermediates target enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death. This mechanism underscores its potential as an effective treatment against tuberculosis .
Relevant analytical techniques such as high-performance liquid chromatography have been employed to assess these properties, confirming the compound's suitability for further research applications .
(S)-PA 824-d4 is extensively utilized in various scientific fields:
The unique properties of (S)-PA 824-d4 make it an essential compound for advancing research into tuberculosis treatments and understanding drug metabolism .
(S)-PA 824-d4 belongs to the nitroimidazo-oxazine class, characterized by a bicyclic structure comprising fused imidazole and oxazine rings with a chiral center at C6. The deuterium atoms replace hydrogen at the benzylic carbon (CH₂→CD₂), altering bond dissociation energy without modifying stereochemistry or electronic properties [3] [7]. This isotopic substitution stabilizes the labile benzylic position against oxidative metabolism while preserving interactions with biological targets.
Key structural features include:
Table 1: Molecular Properties of (S)-PA 824-d4 vs. PA-824
Property | (S)-PA 824-d4 | PA-824 | |
---|---|---|---|
Molecular Formula | C₁₄H₈D₄F₃N₃O₅ | C₁₄H₁₂F₃N₃O₅ | |
Molar Mass (g/mol) | 363.28 | 359.26 | |
CAS Registry | 1346617-34-2 | 187235-37-6 | |
Isotopic Substitution Site | Benzyl methylene (CD₂) | Benzyl methylene (CH₂) | |
Storage Conditions | Room temperature | 2–8°C | [3] [7] |
As a stable isotope tracer, (S)-PA 824-d4 enables precise quantification of the parent drug’s absorption, distribution, and metabolism. Pharmacokinetic studies using deuterated analogs avoid interference from endogenous compounds, providing high-fidelity data for dose optimization [1] [4]. In murine TB models, deuterium labeling revealed that PA-824’s efficacy correlates with time above MIC (T>MIC) rather than peak concentration (Cmax) [4]. This finding directly informed clinical trial designs demonstrating bactericidal activity at 200 mg/day—doses achieving 77% T>MIC for maximal kill [4].
Metabolically, (S)-PA 824-d4 deciphers activation pathways. Like PA-824, it undergoes nitroreduction via Mycobacterium tuberculosis deazaflavin-dependent nitroreductase (Ddn), producing cytotoxic des-nitro metabolites and reactive nitrogen species. Deuterium stabilization extends the half-life of intermediates, facilitating detection of unstable metabolites that damage mycobacterial lipids and proteins [5] [6].
Table 2: Pharmacokinetic Parameters from Human and Murine Studies
Parameter | Human (600 mg/day) | Mouse (100 mg/kg) | Method Enabled by (S)-PA 824-d4 | |
---|---|---|---|---|
Cmax (μg/ml) | 3.8 | 21.4 | Tracer co-administration | |
AUC0–24 (μg·h/ml) | 70.4 | 327.6 | Isotope dilution MS | |
t1/2 (h) | 16–20 | ~8 | Metabolic stability profiling | |
T>MIC (%) | 48–77 (bactericidal) | 50 (1-log kill) | Dose fractionation simulations | [1] [4] |
(S)-PA 824-d4 retains the strict enantioselectivity of its parent: The (S)-enantiomer shows potent activity against M. tuberculosis (MIC: 0.015–0.25 μg/ml), while the (R)-enantiomer is inactive against TB but effective against Leishmania donovani [2] [6]. This divergence arises because mycobacterial Ddn activates only (S)-PA-824, whereas leishmanial NTR2 activates both enantiomers [6]. Deuteration does not alter this target specificity, as confirmed in nitroreductase binding assays.
Deuteration confers kinetic isotope effects that reduce metabolic degradation:
Isotope tracing using (S)-PA 824-d4 identified two major metabolic pathways:
Table 3: Functional Comparisons of PA-824 Analogs
Property | (S)-PA 824-d4 | PA-824 (S-enantiomer) | (R)-PA-824 | |
---|---|---|---|---|
Anti-TB Activity | MIC: 0.015–0.25 μg/ml | MIC: 0.015–0.25 μg/ml | >10 μg/ml (inactive) | |
Anti-Leishmanial EC₅₀ | >50 μM | 12.5 μM | 2.1 μM | |
Metabolic Half-life | 20.3 ± 1.7 h | 16.2 ± 2.1 h | 15.8 ± 1.9 h | |
Primary Activation | Mycobacterial Ddn | Mycobacterial Ddn | Leishmanial NTR2 | [2] [4] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7